molecular formula C23H25NO2S B11343326 N-(3,4-dimethylphenyl)-4-(propan-2-yloxy)-N-(thiophen-2-ylmethyl)benzamide

N-(3,4-dimethylphenyl)-4-(propan-2-yloxy)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11343326
M. Wt: 379.5 g/mol
InChI Key: KEDLGJNJLXBBHU-UHFFFAOYSA-N
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Description

N-(3,4-DIMETHYLPHENYL)-4-(PROPAN-2-YLOXY)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, materials science, and organic synthesis due to their diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHYLPHENYL)-4-(PROPAN-2-YLOXY)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multiple steps, including the formation of the benzamide core, the introduction of the 3,4-dimethylphenyl group, and the attachment of the propan-2-yloxy and thiophen-2-ylmethyl groups. Common reagents and conditions used in these steps may include:

    Amidation reactions: Using reagents like carbodiimides (e.g., EDC, DCC) to form the amide bond.

    Substitution reactions: Introducing the propan-2-yloxy group via nucleophilic substitution.

    Coupling reactions: Using palladium-catalyzed cross-coupling reactions to attach the thiophen-2-ylmethyl group.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include using continuous flow reactors, green chemistry principles, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHYLPHENYL)-4-(PROPAN-2-YLOXY)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breaking of the amide bond under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution reagents: Such as alkyl halides or sulfonates.

    Hydrolysis conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: Investigated for its pharmacological properties and potential use in drug development.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHYLPHENYL)-4-(PROPAN-2-YLOXY)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-DIMETHYLPHENYL)-4-(PROPAN-2-YLOXY)BENZAMIDE: Lacks the thiophen-2-ylmethyl group.

    N-(3,4-DIMETHYLPHENYL)-4-(PROPAN-2-YLOXY)-N-METHYLBENZAMIDE: Lacks the thiophen-2-yl group.

Uniqueness

N-(3,4-DIMETHYLPHENYL)-4-(PROPAN-2-YLOXY)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to the presence of both the propan-2-yloxy and thiophen-2-ylmethyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C23H25NO2S

Molecular Weight

379.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-4-propan-2-yloxy-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C23H25NO2S/c1-16(2)26-21-11-8-19(9-12-21)23(25)24(15-22-6-5-13-27-22)20-10-7-17(3)18(4)14-20/h5-14,16H,15H2,1-4H3

InChI Key

KEDLGJNJLXBBHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=C(C=C3)OC(C)C)C

Origin of Product

United States

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